molecular formula C20H19NO3 B5336780 2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5336780
M. Wt: 321.4 g/mol
InChI Key: FYWUFMHGZBETER-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol typically involves a condensation reaction between 8-hydroxyquinoline and an appropriate aromatic aldehyde. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-dodecoxy-3-methoxyphenyl)ethenyl]quinoline
  • 2-[(E)-2-(2-acetyloxy-4-methoxyphenyl)ethenyl]quinoline
  • 2-[(E)-2-(2-acetyloxy-5-nitrophenyl)ethenyl]quinoline

Uniqueness

2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed with other similar compounds .

Properties

IUPAC Name

2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-19-13-14(8-12-18(19)23-2)7-10-16-11-9-15-5-4-6-17(22)20(15)21-16/h4-13,22H,3H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWUFMHGZBETER-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.